Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[320]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)-3-azabicyclo[320]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the aminoethyl group, potentially yielding different structural analogs.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups make it a candidate for the development of new therapeutic agents targeting various biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The aminoethyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the bicyclic core provides structural rigidity and specificity.
Molecular Targets and Pathways: Potential molecular targets include enzymes, receptors, and ion channels. The compound may modulate these targets by binding to active sites or allosteric sites, thereby influencing biological pathways involved in disease processes.
Comparison with Similar Compounds
- Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Comparison: Compared to similar compounds, tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of the aminoethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other bicyclic compounds and expands its utility in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-4-5-13(10,9-15)6-7-14/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGYNVXVMKQZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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